molecular formula C5H4BrF3O B2622104 (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one CAS No. 2375276-09-6

(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one

Cat. No.: B2622104
CAS No.: 2375276-09-6
M. Wt: 216.985
InChI Key: OPEDMNXUUJVIAR-RQOWECAXSA-N
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Description

(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is an organic compound characterized by the presence of bromine, fluorine, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the bromination of 4,5,5-trifluoropent-3-en-2-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Addition: Reagents such as hydrogen bromide or water in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition of hydrogen bromide can result in dibromo compounds.

Scientific Research Applications

(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-Bromo-4,5,5-trifluoropent-3-en-2-one: The (E)-isomer of the compound with different spatial arrangement of atoms.

    5-Bromo-4,5,5-trifluoropent-2-en-2-one: A similar compound with a different position of the double bond.

    4,5,5-Trifluoropent-3-en-2-one: A compound lacking the bromine atom.

Uniqueness

(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its (E)-isomer or other similar compounds.

Properties

IUPAC Name

(Z)-5-bromo-4,5,5-trifluoropent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3O/c1-3(10)2-4(7)5(6,8)9/h2H,1H3/b4-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEDMNXUUJVIAR-RQOWECAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/C(F)(F)Br)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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